(-)-Chaetominine

Beschreibung

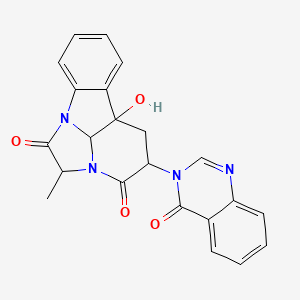

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURDGODABUDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of (-)-Chaetominine: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

(-)-Chaetominine, a potent cytotoxic alkaloid, represents a significant discovery in the field of natural product chemistry and drug development. First isolated from the endophytic fungus Chaetomium sp. IFB-E015, this complex molecule has demonstrated promising anti-tumor activities, warranting further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Biological Activity

This compound was first reported in 2006 by researchers who isolated it from Chaetomium sp. IFB-E015, an endophytic fungus residing in the leaves of Adenophora axilliflora.[1][2] The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown greater potency than the commonly used chemotherapy drug 5-fluorouracil (B62378) against human leukemia (K562) and colon cancer (SW1116) cell lines.[1][2][3] Further studies have indicated that this compound can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[4][5]

Structural Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.[1][2] It is a modified tripeptide alkaloid, biosynthetically derived from L-alanine, anthranilic acid, and D-tryptophan.[1][6] The absolute configuration of the chiral centers was established as 2S, 3S, 11S, and 14R.[1][2]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from its endophytic fungal source.

Fungal Cultivation and Fermentation

The endophytic fungus Chaetomium sp. IFB-E015 is cultured on a solid substrate to promote the production of secondary metabolites, including this compound.

Materials:

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Rice solid medium

-

Autoclave

-

Incubator

Procedure:

-

The Chaetomium sp. IFB-E015 strain is maintained on PDA slants.

-

For large-scale fermentation, the fungus is cultured on a solid rice medium.

-

The rice medium is prepared and autoclaved in flasks.

-

Each flask is inoculated with a mycelial agar plug of the fungus.

-

The inoculated flasks are incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and metabolite production.

Extraction and Isolation of this compound

Following fermentation, the fungal culture is harvested, and the bioactive compounds are extracted and purified.

Materials:

-

Ethyl acetate

-

Methanol

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

Procedure:

-

The solid fermented substrate is exhaustively extracted with ethyl acetate.

-

The organic solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.

-

Fractions showing cytotoxic activity are further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved by preparative HPLC to yield pure this compound.

Structural Characterization

The purified compound is subjected to various analytical techniques to confirm its identity and structure.

Techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the detailed chemical structure and connectivity of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the three-dimensional structure and absolute stereochemistry of the molecule.

-

Marfey's Method: This method is used to confirm the absolute configuration of the amino acid constituents.[1][2]

Quantitative Data

The following tables summarize the key quantitative data associated with this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₄O₄[7][8] |

| Molecular Weight | 402.4 g/mol [7][8] |

| Mass Spectrometry (HRESIMS) | m/z 403.1404 [M+H]⁺[1] |

| Appearance | Colorless crystals[1] |

| ¹H NMR (DMSO-d₆) | δ (ppm): Specific shifts corresponding to the protons in the molecule |

| ¹³C NMR (DMSO-d₆) | δ (ppm): Specific shifts corresponding to the carbons in the molecule |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (nM) | Reference Compound (5-Fluorouracil) IC₅₀ (nM) |

| Human Leukemia (K562) | 21.0[1][2] | 33.0[2] |

| Colon Cancer (SW1116) | 28.0[1][2] | 76.0[2] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a simplified representation of its induced apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (-)-Chaetominine: Natural Source, Fungal Production, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chaetominine is a potent cytotoxic alkaloid with a unique heterocyclic framework. First isolated in 2006, it has garnered significant interest within the scientific community due to its pronounced in vitro activity against various cancer cell lines, surpassing that of the common chemotherapeutic agent 5-fluorouracil (B62378) in some studies. This technical guide provides an in-depth overview of the natural origins of this compound, its fungal producer, and detailed methodologies for its production, extraction, purification, and characterization.

Natural Source and Fungal Producer

This compound is a fungal secondary metabolite. The primary producer identified to date is an endophytic fungus, Chaetomium sp. IFB-E015 .[1][2] This fungal strain was isolated from the leaves of the medicinal plant Adenophora axilliflora.[1][2] Another reported producer of chaetominine (B1668568) is the endophytic fungus Aspergillus fumigatus CY018.

Table 1: Fungal Producers of this compound

| Fungal Strain | Host Organism | Reference |

| Chaetomium sp. IFB-E015 | Adenophora axilliflora | Jiao et al., 2006 |

| Aspergillus fumigatus CY018 | Not specified | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to be derived from a tripeptide precursor. The pathway likely involves the condensation of L-alanine, anthranilic acid, and D-tryptophan. This is followed by a series of enzymatic reactions including oxidation, formylation (likely from formylated tetrahydrofolic acid), and the construction of the quinazolinone ring system via a Schiff base intermediate.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the original isolation of this compound from Chaetomium sp. IFB-E015 and general methodologies for solid-state fermentation of Chaetomium species.

Fungal Culture and Fermentation

-

Fungal Strain: Chaetomium sp. IFB-E015

-

Culture Medium: Potato Dextrose Agar (B569324) (PDA) is suitable for the initial growth and maintenance of the fungal culture. For solid-state fermentation, a rice-based medium is effective.

-

Fermentation Protocol:

-

Prepare a solid-state fermentation medium consisting of rice in a suitable culture vessel (e.g., Erlenmeyer flasks).

-

Autoclave the medium to ensure sterility.

-

Inoculate the sterilized rice medium with agar plugs of a mature culture of Chaetomium sp. IFB-E015 grown on PDA.

-

Incubate the culture under static conditions at room temperature for approximately 2-4 weeks.

-

Extraction and Purification

The following workflow outlines the extraction and purification of this compound from the solid-state fermentation culture.

Caption: Workflow for the isolation of this compound.

-

Extraction:

-

The solid fermented substrate is repeatedly extracted with an organic solvent such as ethyl acetate at room temperature.

-

The solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Further purification can be achieved by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

The purified this compound is then crystallized from a suitable solvent system to obtain a pure compound.

-

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₄O₄ |

| Molecular Weight | 402.4 g/mol |

| Appearance | Colorless crystals |

| Mass Spectrometry (HR-ESI-MS) | m/z 403.1404 [M+H]⁺ |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 58.7 | 4.35 (q, 6.8) |

| 3 | 171.1 | - |

| 5 | 168.2 | - |

| 6 | 39.8 | 2.59 (dd, 15.6, 5.2), 2.18 (dd, 15.6, 2.0) |

| 7 | 62.1 | 4.60 (dd, 5.2, 2.0) |

| 8 | 91.8 | - |

| 9a | 138.8 | - |

| 9b | 120.3 | 7.32 (d, 7.6) |

| 9c | 123.8 | 7.24 (t, 7.6) |

| 9d | 129.5 | 7.55 (t, 7.6) |

| 9e | 126.2 | 7.63 (d, 7.6) |

| 10a | 143.1 | - |

| 11 | 146.2 | 8.32 (s) |

| 12a | 126.8 | - |

| 13 | 126.1 | 8.20 (d, 8.0) |

| 14 | 127.1 | 7.59 (t, 8.0) |

| 15 | 134.8 | 7.85 (t, 8.0) |

| 16 | 121.4 | 7.73 (d, 8.0) |

| 16a | 148.2 | - |

| 17 | 160.4 | - |

| 18 | 15.4 | 1.25 (d, 6.8) |

| 8-OH | - | 6.78 (s) |

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. The endophytic fungus Chaetomium sp. IFB-E015 is a key natural source for this valuable metabolite. The protocols outlined in this guide provide a framework for the production, isolation, and characterization of this compound, enabling further research into its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adsorption characteristics and preparative separation of chaetominine from Aspergillus fumigatus mycelia by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Chaetominine: A Technical Guide for Researchers

December 16, 2025

Abstract

(-)-Chaetominine is a complex quinazoline-containing indole (B1671886) alkaloid with significant cytotoxic activities, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence to present a plausible pathway, supported by precursor feeding studies and analogies to related fungal natural products. Detailed experimental protocols and data presentation are included to facilitate further research into this intricate biosynthetic machinery. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and metabolic engineering.

Introduction

This compound is a structurally unique fungal metabolite first isolated from an endophytic Chaetomium sp.[1]. Its complex hexacyclic architecture and potent biological activities have spurred interest in its total synthesis and, more critically, its natural biosynthetic pathway. Understanding the enzymatic logic behind the construction of this compound is paramount for several reasons: it can provide tools for biocatalytic synthesis, enable the generation of novel analogs through metabolic engineering, and offer insights into the evolution of fungal secondary metabolism.

This guide will delineate the proposed biosynthetic route to this compound, present the quantitative data from precursor feeding experiments, and provide detailed, adaptable experimental protocols for key areas of investigation, including the identification of the biosynthetic gene cluster, heterologous expression of biosynthetic enzymes, and in vitro enzyme assays.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from three primary precursors: L-alanine, anthranilic acid, and D-tryptophan[1]. The assembly of these building blocks is likely orchestrated by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme, followed by a series of tailoring reactions to yield the final complex structure.

Precursor Supply

-

L-Alanine: A proteinogenic amino acid readily available from primary metabolism.

-

Anthranilic Acid: Derived from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.

-

D-Tryptophan: The non-proteinogenic stereoisomer of tryptophan. The biosynthetic machinery must include an epimerase to convert the more common L-tryptophan into D-tryptophan for incorporation into the this compound scaffold.

Core Assembly by a Non-Ribosomal Peptide Synthetase (NRPS)

A putative NRPS is central to the biosynthesis of this compound. This megaenzyme would be responsible for the sequential activation and condensation of the three precursor molecules to form a tripeptide intermediate. The proposed NRPS would likely contain three modules, each responsible for the incorporation of one of the precursor amino acids.

Post-NRPS Tailoring Reactions

Following the assembly of the tripeptide intermediate, a series of enzymatic modifications are necessary to form the characteristic hexacyclic structure of this compound. These likely include:

-

Oxidative Cyclizations: To form the intricate ring systems.

-

Hydroxylations: To introduce the hydroxyl group.

-

Formation of the Quinazolinone Moiety: A key structural feature of this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data from Precursor Feeding Studies

To date, the most significant quantitative data for the biosynthesis of this compound comes from precursor feeding experiments aimed at enhancing its production. These studies provide valuable insights into the precursor-product relationship and can help identify rate-limiting steps in the pathway.

| Precursor Added | Concentration | Fold Increase in this compound Yield | Reference |

| D-Tryptophan | 17 mM | 2.85 | [2] |

| L-Tryptophan | Not specified | Not specified | [2] |

| Anthranilic Acid | Not specified | Not specified | [2] |

| L-Alanine | Not specified | Not specified | [2] |

Table 1: Effect of Precursor Feeding on this compound Production.

Experimental Protocols

The following sections provide detailed protocols for key experiments required to fully elucidate the this compound biosynthetic pathway. These protocols are based on established methodologies for studying fungal secondary metabolism and can be adapted for the specific Chaetomium species that produces this compound.

Identification of the this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are likely clustered together in the fungal genome. Identifying this biosynthetic gene cluster (BGC) is the first step towards characterizing the enzymes involved.

Protocol 4.1.1: Genomic DNA Extraction and Sequencing

-

Culture: Grow the this compound producing Chaetomium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C with shaking.

-

Harvest Mycelia: Collect the mycelia by filtration through Miracloth and wash with sterile water. Freeze the mycelia in liquid nitrogen and grind to a fine powder.

-

DNA Extraction: Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate high-quality genomic DNA.

-

Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.

Protocol 4.1.2: Bioinformatic Analysis

-

Genome Assembly: Assemble the sequencing reads into a contiguous genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

BGC Prediction: Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version to predict BGCs[3].

-

Candidate BGC Identification: Scrutinize the antiSMASH output for BGCs containing an NRPS with three modules. The adenylation (A) domain specificities of the NRPS modules can be predicted using tools like PRISM or the antiSMASH A-domain prediction tool. Look for A-domains predicted to activate tryptophan, alanine, and an aromatic precursor (anthranilate is not a standard amino acid, so the tool may predict a related aromatic acid). The presence of genes encoding tailoring enzymes such as oxidoreductases, hydroxylases, and epimerases within the cluster will provide further evidence.

Heterologous Expression of the Biosynthetic Gene Cluster

To confirm the function of the candidate BGC, it can be heterologously expressed in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae.

Protocol 4.2.1: Gene Cluster Cloning and Host Transformation

-

Cloning: Use a method suitable for large DNA fragments, such as Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast, to clone the entire BGC into a fungal expression vector.

-

Transformation: Transform the expression vector into a suitable fungal host strain (e.g., Aspergillus oryzae) using protoplast-mediated transformation.

-

Selection and Culturing: Select for successful transformants using an appropriate marker. Culture the transformants in a suitable production medium.

Protocol 4.2.2: Metabolite Analysis

-

Extraction: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate.

-

Analysis: Analyze the crude extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and compare the retention time and mass spectrum with an authentic standard of this compound.

In Vitro Enzyme Assays

Once the BGC is confirmed, individual enzymes can be expressed, purified, and their functions can be characterized through in vitro assays.

Protocol 4.3.1: Heterologous Expression and Purification of Enzymes

-

Expression Host: Clone the genes of interest (e.g., the NRPS, epimerase, tailoring enzymes) into an E. coli or yeast expression vector.

-

Expression and Lysis: Induce protein expression and lyse the cells to release the recombinant protein.

-

Purification: Purify the his-tagged or otherwise tagged protein using affinity chromatography.

Protocol 4.3.2: NRPS Adenylation Domain Assay (ATP-PPi Exchange Assay)

This assay confirms the substrate specificity of the A-domains within the NRPS.

-

Reaction Mixture: Prepare a reaction mixture containing the purified NRPS, ATP, MgCl₂, and the suspected amino acid substrate. Include [³²P] pyrophosphate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Detection: The A-domain-catalyzed formation of an aminoacyl-adenylate intermediate will result in the exchange of [³²P] pyrophosphate into ATP. The amount of [³²P]ATP formed can be quantified by scintillation counting after separation from unincorporated [³²P] pyrophosphate.

Protocol 4.3.3: In Vitro Reconstitution of the Biosynthetic Pathway

-

Reaction Mixture: Combine the purified NRPS and all necessary tailoring enzymes in a reaction buffer containing the three precursors (L-alanine, anthranilic acid, and D-tryptophan), ATP, and any other required cofactors (e.g., NADPH, FAD).

-

Incubation: Incubate the reaction at the optimal temperature.

-

Analysis: Analyze the reaction products by HPLC-MS/MS to detect the formation of this compound and any biosynthetic intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating example of fungal secondary metabolism, likely involving a complex interplay of an NRPS and a suite of tailoring enzymes. While the proposed pathway provides a solid framework for future research, the definitive characterization of the biosynthetic gene cluster and the detailed enzymatic mechanisms remain key objectives. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the intricacies of this compound biosynthesis. The successful elucidation of this pathway will not only be a significant scientific achievement but will also pave the way for the biotechnological production of this compound and its derivatives for potential therapeutic applications.

References

A Comprehensive Technical Guide to the Chemical Structure Elucidation of (-)-Chaetominine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Chaetominine is a potent cytotoxic alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015.[1][2] This hexacyclic quinazolinone alkaloid, possessing a novel molecular framework with four stereogenic centers, has demonstrated significant cytotoxic activity against various cancer cell lines, surpassing that of the common anticancer drug 5-fluorouracil (B62378) in some cases.[1][2][3] Its complex architecture and biological activity have made it a subject of interest for synthetic chemists and drug discovery professionals. This document provides an in-depth technical overview of the methodologies employed in the original elucidation of its chemical structure, from isolation to the definitive assignment of its absolute stereochemistry.

Isolation of this compound

This compound was first isolated from the solid-substrate culture of Chaetomium sp. IFB-E015, an endophytic fungus found on the leaves of Adenophora axilliflora.[1][2] The isolation process was guided by bioassays to track the cytotoxic fractions.

Experimental Protocol: Fungal Culture and Extraction

-

Cultivation: The fungus Chaetomium sp. IFB-E015 was cultivated on a solid substrate, likely a rice or wheat-based medium, to encourage the production of secondary metabolites.

-

Extraction: The fermented solid culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.

-

Fractionation: The crude extract underwent a bioassay-guided fractionation process. This typically involves solvent partitioning and multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the complex mixture into fractions of decreasing complexity.

-

Purification: The active fractions were further purified using High-Performance Liquid Chromatography (HPLC), yielding this compound as colorless crystals.[1]

Planar Structure Determination

The molecular formula and the core connectivity of this compound were established using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which was used to determine its elemental composition.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, likely an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument, was used.

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol) was prepared.

-

Analysis: The sample was infused into the ESI source. Data was acquired in positive ion mode to observe protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 403.1404 | 403.1399 | C₂₂H₁₉N₄O₄ |

| [M+Na]⁺ | 425.1209 | 425.1219 | C₂₂H₁₈N₄O₄Na |

| Data sourced from Jiao et al., 2006.[1] |

The data unequivocally established the molecular formula of this compound as C₂₂H₁₈N₄O₄.[1]

NMR Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were critical in assembling the planar structure of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The purified compound was dissolved in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire the spectra.

-

Data Acquisition: A standard suite of experiments was performed:

-

¹H NMR: To identify proton environments and their multiplicities.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

-

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |

| 2 | 59.8 | 4.05 (q, 6.8) | C-1, C-3, C-11, C-14 |

| 3 | 86.8 | — | — |

| 4 | 55.1 | 5.95 (d, 9.5) | C-3, C-5, C-11, C-14, C-2' |

| 5 | 138.4 | — | — |

| 6 | 125.7 | 7.33 (d, 7.5) | C-5, C-8, C-10 |

| 7 | 128.5 | 7.18 (t, 7.5) | C-5, C-9 |

| 8 | 123.6 | 7.03 (t, 7.5) | C-6, C-10 |

| 9 | 120.5 | 6.88 (d, 7.5) | C-5, C-7 |

| 10 | 134.9 | — | — |

| 11 | 172.9 | — | — |

| 14 | 169.3 | — | — |

| 15 | 15.1 | 1.12 (d, 6.8) | C-2, C-11 |

| 2' | 145.2 | 8.25 (s) | C-4, C-4', C-8a' |

| 4' | 161.8 | — | — |

| 4a' | 121.1 | — | — |

| 5' | 126.3 | 8.15 (d, 8.0) | C-4', C-7', C-8a' |

| 6' | 127.0 | 7.58 (t, 8.0) | C-4a', C-8' |

| 7' | 134.8 | 7.85 (t, 8.0) | C-5', C-8a' |

| 8' | 126.3 | 7.75 (d, 8.0) | C-4a', C-6' |

| 8a' | 148.1 | — | — |

| 3-OH | — | 8.32 (s) | C-2, C-3, C-4 |

| Note: This table represents a summary of key data as reported in the initial elucidation. Full spectral data can be found in the supporting information of the original publication.[1] |

Analysis of these spectra allowed for the assembly of key structural fragments, including the quinazolinone ring, the indole-derived portion, and the alanine (B10760859) unit, which were then connected based on crucial HMBC correlations to form the complete planar structure.[1]

Stereochemistry Determination

With the planar structure established, the next critical step was to determine the three-dimensional arrangement of the atoms at the four stereogenic centers (C-2, C-3, C-11, and C-14). This was achieved through a combination of X-ray crystallography and chemical degradation.

Relative Stereochemistry by Single-Crystal X-ray Diffraction

The relative configuration of the four stereocenters was unambiguously determined by X-ray crystallography.[1][2]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in methanol (B129727). This resulted in the formation of a methanol solvate (chaetominine·MeOH).[1][4][5]

-

Data Collection: A selected crystal was mounted on a diffractometer. X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays.[4]

-

Structure Solution and Refinement: The collected diffraction pattern was processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure was solved using direct methods and refined to yield a final 3D model of the molecule.[4][5]

Table 3: Key Crystallographic Data for this compound·MeOH

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.876 |

| b (Å) | 14.532 |

| c (Å) | 15.213 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.109 |

| CCDC Number | 791762 |

| Data sourced from the original publication and associated crystallographic databases.[1][6] |

The resulting X-ray crystal structure confirmed the molecular connectivity and revealed the relative stereochemistry of the molecule.[2]

Absolute Configuration by Marfey's Method

While X-ray crystallography provided the relative arrangement, it could not distinguish between the molecule and its mirror image. The absolute configuration was determined using Marfey's method, a chemical degradation technique.[1][2]

Experimental Protocol: Marfey's Method

-

Acid Hydrolysis: A sample of this compound was subjected to acidic hydrolysis (e.g., using 6N HCl) to break the amide bonds and liberate its constituent amino acid.[1]

-

Derivatization: The resulting amino acid in the hydrolysate was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).

-

HPLC Analysis: The derivatized product was analyzed by reverse-phase HPLC and its retention time was compared to that of authentic D- and L-alanine standards that were derivatized with FDAA in parallel.

This result established the stereochemistry at the C-2 position as S. By combining this information with the known relative stereochemistry from the X-ray crystal structure, the absolute configuration of this compound was definitively assigned as 2S, 3S, 11S, and 14R.[1][2]

Workflow of Structure Elucidation

The logical flow of the experimental work is a critical aspect of natural product structure elucidation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was unambiguously determined through a systematic and multi-faceted analytical approach. Mass spectrometry established the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex planar structure. The relative stereochemistry was definitively assigned by single-crystal X-ray diffraction, and the final piece of the puzzle, the absolute configuration, was secured using Marfey's method. This rigorous elucidation provided the foundational knowledge for subsequent total synthesis efforts and further investigation into its potent biological activities.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]

- 6. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Spectroscopic Analysis of (-)-Chaetominine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the cytotoxic alkaloid, (-)-Chaetominine. The document outlines the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed experimental protocols essential for the characterization of this complex natural product.

Core Spectroscopic Data

This compound, a metabolite isolated from the endophytic fungus Chaetomium sp. IFB-E015, possesses a unique and complex hexacyclic framework.[1] Its structure was elucidated through a combination of advanced spectroscopic techniques, the data from which are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound in DMSO-d6

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 2 | 59.8 | 4.15 (q, 6.8) |

| 3 | 77.9 | 5.25 (d, 5.2) |

| 4 | 69.8 | 2.15 (dd, 15.0, 5.2) |

| 4a | - | 2.65 (d, 15.0) |

| 5 | 136.2 | - |

| 5a | 129.8 | 7.63 (d, 7.8) |

| 6 | 124.9 | 7.27 (t, 7.8) |

| 7 | 126.1 | 7.42 (t, 7.8) |

| 8 | 120.9 | 7.18 (d, 7.8) |

| 8a | 138.1 | - |

| 9 | 172.5 | - |

| 10 | 165.9 | - |

| 11 | 147.8 | 8.32 (s) |

| 12 | 145.9 | - |

| 13 | 121.7 | 8.15 (d, 8.0) |

| 14 | 127.2 | 7.85 (t, 8.0) |

| 15 | 126.5 | 7.55 (t, 8.0) |

| 16 | 127.8 | 7.75 (d, 8.0) |

| 17 | 160.5 | - |

| 18 (CH₃) | 15.1 | 1.25 (d, 6.8) |

| 3-OH | - | 6.55 (br s) |

Data sourced from Jiao et al., Organic Letters, 2006.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z 403.1404 [M+H]⁺, 425.1209 [M+Na]⁺ |

| Infrared (IR) Spectroscopy (KBr Pellet) | 3440, 2925, 1710, 1685, 1600, 1465, 1380, 750 cm⁻¹ |

Experimental Protocols

Isolation and Purification of this compound

The endophytic fungus Chaetomium sp. IFB-E015 was cultured on a solid rice medium. The fermented culture was extracted with ethyl acetate (B1210297) (EtOAc). The resulting crude extract was then subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 400 or 500 MHz NMR spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d6: δH 2.50 ppm; δC 39.5 ppm).[2] Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.[1][3] The analysis was performed by infusing a solution of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, into the ESI source.[4] Key parameters such as capillary voltage, source temperature, and desolvation gas flow were optimized to achieve maximum signal intensity.[4]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.[5][6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceandnature.org [scienceandnature.org]

- 6. plantsjournal.com [plantsjournal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial Biological Activity Screening of (-)-Chaetominine

This compound, a quinazoline (B50416) alkaloid isolated from the endophytic fungus Aspergillus fumigatus, has emerged as a compound of significant interest in cancer research.[1][2][3] Its potent cytotoxic effects against various cancer cell lines have prompted further investigation into its mechanisms of action, positioning it as a promising candidate for development as a therapeutic agent.[3][4] This guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing its cytotoxic efficacy, the molecular pathways it influences, and the experimental protocols used to elucidate these properties.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been quantified against several human cancer cell lines, with its potency often compared to the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |

| K562 | Human Leukemia | 35 ± 2.03 | 5-Fluorouracil | 55 ± 1.07 |

| K562 | Human Leukemia | 34 | - | - |

| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |

| SW1116 | Colon Cancer | 46 | - | - |

Data compiled from multiple studies.[3]

Notably, this compound demonstrates greater cytotoxic activity in K562 and SW1116 cells compared to 5-FU.[3][4] Furthermore, studies have revealed a selective effect on cancer cells, with significantly lower cytotoxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[2][3] At concentrations up to 2,000 nM, over 86% of HPBMCs remained viable after 48 hours of treatment.[2][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary cytotoxic effects of this compound are attributed to the induction of apoptosis and interference with the cell cycle.[3] The specific molecular mechanisms appear to be cell-line dependent.

Apoptosis Induction in K562 Leukemia Cells

In human leukemia K562 cells, this compound induces apoptotic cell death primarily through the intrinsic mitochondrial pathway.[1][2][6][7] This is evidenced by several key molecular events:

-

Upregulation of the Bax/Bcl-2 Ratio : Treatment with this compound leads to an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.[1][2][6]

-

Mitochondrial Membrane Potential (MMP) Decrease : The altered Bax/Bcl-2 ratio results in a sharp decrease in the MMP.[1][2]

-

Cytochrome c Release : This depolarization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[1][2][6]

-

Apoptosome Formation and Caspase Activation : Cytosolic cytochrome c, along with Apaf-1, triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][2] This subsequently activates caspase-3, an executioner caspase, leading to the characteristic morphological and biochemical features of apoptosis, such as DNA fragmentation.[1][2][6][7]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, with the specific phase of arrest varying by cell line.[3][8]

-

S-Phase Arrest in K562 Cells : In leukemia K562 cells, treatment with this compound leads to an accumulation of cells in the S-phase in a dose-dependent manner.[8][9] This arrest is associated with the upregulation of p-ATR and Chk1 and the downregulation of cdc25A, cyclin A, and CDK2.[9]

-

G1-Phase Arrest in SW1116 Cells : In colon cancer SW1116 cells, this compound causes cell cycle arrest at the G1 phase.[8][9] This is accompanied by an increase in the expression of p53, p21, Chk2, and p-ATM, and a decrease in the levels of cyclin E, CDK2, and CDK4.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials :

-

Cancer cell lines (e.g., K562, SW1116)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment : Treat the cells with various concentrations of this compound and incubate for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials :

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure :

-

Cell Collection : Harvest cells after treatment with this compound for the desired time.

-

Washing : Wash the cells twice with cold PBS.

-

Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials :

-

Treated and untreated cells

-

70% cold ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure :

-

Cell Collection : Harvest cells after treatment.

-

Fixation : Wash cells with PBS and fix in cold 70% ethanol overnight at -20°C.

-

Rehydration & Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation : Incubate for 30 minutes at 37°C in the dark.

-

Analysis : Analyze the DNA content of the cells using a flow cytometer.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Materials :

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against Bax, Bcl-2, caspases, cyclins, CDKs)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

-

-

Procedure :

-

Protein Extraction and Quantification : Lyse the cells and determine the protein concentration.[2]

-

Electrophoresis : Separate proteins by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins to a membrane.

-

Blocking : Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C.[2]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection : Visualize the protein bands using an ECL substrate and an imaging system.[3]

-

Analysis : Quantify band intensities and normalize to a loading control (e.g., β-actin).[3]

-

Caspase Activity Assay

This colorimetric assay measures the activity of key caspases like caspase-3 and caspase-9.

-

Materials :

-

Caspase activity assay kit (with substrates Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9)

-

Cell lysis buffer

-

Microplate reader

-

-

Procedure :

-

Cell Lysis : After treatment, collect and lyse the cells.[2]

-

Incubation with Substrate : Incubate the cell supernatant with the specific colorimetric caspase substrate.[2]

-

Measurement : Measure the absorbance at 405 nm. The amount of p-nitroanilide (pNA) released is proportional to the caspase activity.[2]

-

Analysis : Determine the fold increase in caspase activity compared to the untreated control.[2]

-

Antibacterial and Other Activities

While the primary focus of research on this compound has been its anticancer properties, compounds from the Chaetomium genus are known to produce a diversity of bioactive secondary metabolites with strong antibacterial activities.[10][11] For instance, Chetomin (B1668609), another metabolite from Chaetomium cochliodes, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] A derivative, 6-formamide-chetomin, has shown strong antibacterial activity against Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Enterococcus faecalis.[12] While specific antibacterial screening data for this compound is not extensively detailed in the provided results, the bioactivity of related compounds suggests this could be a potential area for future investigation.

Conclusion

The initial biological screening of this compound reveals it to be a potent cytotoxic agent against human leukemia and colon cancer cell lines.[3][4] Its efficacy surpasses that of the standard chemotherapeutic drug 5-FU in several instances, and it exhibits a desirable selectivity for cancer cells over normal cells.[2][3] The mechanisms of action involve the induction of apoptosis via the intrinsic mitochondrial pathway and the promotion of cell cycle arrest at different phases depending on the cell type.[6][8] These findings underscore the potential of this compound as a promising lead compound for the development of novel anticancer therapies. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential.[2]

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new epipolythiodioxopiperazine with antibacterial and cytotoxic activities from the endophytic fungus Chaetomium sp. M336 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Cancer Potential: A Technical Guide to the Putative Mechanism of Action of (-)-Chaetominine

For Researchers, Scientists, and Drug Development Professionals

(-)-Chaetominine, a quinazoline (B50416) alkaloid, has emerged as a promising natural product with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This in-depth technical guide synthesizes the current understanding of its putative mechanism of action, providing a comprehensive resource for researchers in oncology and drug discovery. The guide details the compound's impact on critical cellular processes, including the induction of apoptosis and cell cycle arrest, and delineates the key signaling pathways involved.

Quantitative Efficacy of this compound

The cytotoxic potency of this compound has been quantified across different human cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize these findings, offering a comparative look at its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |

| K562 | Human Leukemia | 34 | - | - |

| K562 | Human Leukemia | 35 | 5-Fluorouracil | >1000 |

| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |

| SW1116 | Colon Cancer | 46 | - | - |

Table 2: Dose-Dependent Induction of Apoptosis in K562 Cells by this compound (24h treatment)

| This compound Concentration (nM) | Apoptosis Rate (%) |

| 0 (Control) | < 5 |

| 25 | ~20 |

| 50 | ~40 |

| 100 | ~60 |

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current research indicates that this compound exerts its anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Intrinsic Apoptosis

This compound triggers the intrinsic or mitochondrial pathway of apoptosis, a key process in eliminating cancerous cells. This pathway is initiated by intracellular signals and revolves around the mitochondria. In human leukemia K562 cells, treatment with this compound leads to a significant upregulation of the Bax/Bcl-2 ratio. Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, are critical regulators of mitochondrial outer membrane permeabilization. An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.

Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at different phases in a cell-type-dependent manner, thereby inhibiting cancer cell proliferation.

-

G1 Phase Arrest in SW1116 Cells: In human colon cancer SW1116 cells, this compound induces cell cycle arrest at the G1 phase. This is mediated through the activation of the ATM/Chk2/p53/p21 signaling pathway. Ataxia-telangiectasia mutated (ATM) and Checkpoint kinase 2 (Chk2) are key kinases in the DNA damage response. Their activation leads to the phosphorylation and stabilization of the tumor suppressor protein p53. Accumulated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, crucial for the G1/S transition, thus leading to G1 arrest.

-

S-Phase Arrest in K562 Cells: In human leukemia K562 cells, this compound causes cell cycle arrest during the S-phase. This is attributed to the modulation of the ATR/Chk1/Cdc25A signaling pathway. Ataxia telangiectasia and Rad3-related protein (ATR) and Checkpoint kinase 1 (Chk1) are activated in response to DNA replication stress. Activated Chk1 phosphorylates and promotes the degradation of the phosphatase Cdc25A. Cdc25A is essential for the activation of CDK2, a key kinase for S-phase progression. The degradation of Cdc25A leads to the inactivation of CDK2 and subsequent S-phase arrest.

Inhibition of the PI3K/Akt/Nrf2 Signaling Pathway

Some studies suggest that this compound may also exert its effects by inhibiting the PI3K/Akt/Nrf2 signaling pathway. The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. While typically protective, in some cancers, Nrf2 can promote cell survival and drug resistance. Inhibition of this pathway by this compound could therefore contribute to its anti-cancer activity by reducing cell survival and antioxidant defenses.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., K562, SW1116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Wash the cell pellet with ice-cold PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured, and the data is analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, Chk1, Cdc25A, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

A Technical Guide to the Cytotoxic and Antitumor Properties of (-)-Chaetominine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Chaetominine, a quinazoline (B50416) alkaloid metabolite originally isolated from the endophytic fungus Aspergillus fumigatus and Chaetomium sp., has emerged as a potent cytotoxic agent with significant antitumor potential.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's bioactivity, focusing on its efficacy against various cancer cell lines, its mechanisms of action involving apoptosis induction and cell cycle arrest, and the experimental methodologies used to elucidate these properties. The data presented herein underscores the potential of this compound as a promising lead compound for the development of novel cancer therapeutics.

Data Presentation: In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects against human leukemia (K562) and colon cancer (SW1116) cell lines.[2] Notably, its potency, as measured by half-maximal inhibitory concentration (IC50), surpasses that of the conventional chemotherapeutic drug 5-Fluorouracil (5-FU) in comparative assays.[2][3][5] Furthermore, this compound exhibits selective cytotoxicity, showing minimal inhibitory effects on normal human peripheral blood mononuclear cells (HPBMCs) at concentrations effective against cancer cells.[1][6][7]

Table 1: IC50 Values of this compound vs. 5-Fluorouracil

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| K562 | Human Leukemia | 21.0[2] | 5-Fluorouracil | 33.0[5] |

| K562 | Human Leukemia | 34[8][9] | - | - |

| K562 | Human Leukemia | 35[1][6][7][10] | 5-Fluorouracil | 55[1] |

| SW1116 | Colon Cancer | 28.0[2] | 5-Fluorouracil | 76.0[5] |

| SW1116 | Colon Cancer | 46[8][9] | - | - |

Mechanism of Action

The antitumor activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The specific molecular pathways are cell-type dependent.

Apoptosis Induction via the Intrinsic Mitochondrial Pathway

In human leukemia K562 cells, this compound triggers apoptosis through the intrinsic (mitochondrial) pathway.[1][6][7] This process is characterized by an upregulation of the Bax/Bcl-2 ratio, which increases from a baseline of 0.3 to 8 following treatment.[1][6][10] This shift disrupts the mitochondrial outer membrane, leading to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[1][6][10] Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[1][10] This initiates a caspase cascade, leading to the activation of the executioner caspase-3 and culminating in apoptotic cell death.[1][6]

Cell Cycle Arrest

This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest; however, the specific phase of arrest is cell-line dependent.[5][8][9]

In colon cancer SW1116 cells, treatment with this compound leads to an accumulation of cells in the G1 phase.[8][9] This arrest is mediated by the activation of two key signaling pathways: p53/p21 and ATM/Chk2.[8][9] The activation of these pathways results in decreased mRNA levels of Cyclin E, CDK2, and CDK4, which are essential for the G1-to-S phase transition.[8][9]

Conversely, in leukemia K562 cells, this compound induces cell cycle arrest in the S phase.[8][9] This is achieved through the ATR/Chk1 signaling pathway.[8] The expression of p-ATR and Chk1 is increased, leading to a decrease in Cdc25A levels.[8][9] This, in turn, represses the expression of Cyclin A and CDK2, which are critical for S phase progression, thereby halting the cell cycle.[8][9]

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the cytotoxic and antitumor properties of this compound.

General Experimental Workflow

A typical workflow for assessing the in vitro anticancer effects of a compound like this compound involves a series of tiered assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.

-

Cell Seeding: Plate cells (e.g., K562, SW1116) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48 hours).[5]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[5]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Analysis

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.[1]

-

Harvesting & Washing: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[1]

This fluorescence microscopy technique is used to observe nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Treatment: Culture cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde.

-

Staining: Stain the cells with Hoechst 33258 solution.[10]

-

Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei.[10]

This assay detects the characteristic cleavage of DNA into internucleosomal fragments, which appears as a "ladder" on an agarose (B213101) gel.

-

DNA Extraction: Extract genomic DNA from both treated and untreated cells.

-

Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.[10]

-

Visualization: Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments under UV light. A ladder-like pattern is indicative of apoptosis.[10]

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes like caspase-3 and caspase-9.

-

Cell Lysis: Lyse the treated cells to release cellular proteins.

-

Substrate Addition: Add a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) to the cell lysate.

-

Measurement: Measure the signal (color or fluorescence) produced by the cleavage of the substrate over time using a spectrophotometer or fluorometer.[1]

-

Analysis: Quantify the fold-increase in caspase activity compared to untreated controls.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Extract total protein from treated and untreated cells and determine the concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p53, p21, CDK2).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.[5]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[5]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment & Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.

-

Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

-

Analysis: Generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[8]

Conclusion and Future Directions

This compound is a potent natural product that exhibits significant and selective cytotoxicity against human leukemia and colon cancer cells.[2][11] Its well-defined mechanisms of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway and the promotion of cell cycle arrest, make it a compelling candidate for further preclinical and clinical investigation.[1][5][8] Future research should focus on in vivo efficacy studies using animal xenograft models to validate the in vitro findings, alongside comprehensive pharmacokinetic and toxicological profiling to assess its potential as a safe and effective anticancer therapeutic agent.[8]

References

- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 11. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]

A Comprehensive Review of Chaetomium-Derived Metabolites: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Chaetomium represents a prolific and versatile source of structurally diverse secondary metabolites with a wide spectrum of biological activities. These compounds have garnered significant interest in the scientific community for their potential as lead structures in drug discovery programs. This technical guide provides a comprehensive literature review of metabolites derived from Chaetomium, with a focus on their chemical diversity, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Chemical Diversity of Chaetomium Metabolites

The secondary metabolome of Chaetomium is rich and varied, encompassing several major classes of natural products.[1][2] These include, but are not limited to, cytochalasans, azaphilones, indole (B1671886) alkaloids, terpenoids, and anthraquinones.[1][3] The structural diversity within these classes is vast, with over 275 compounds reported from Chaetomium globosum alone between 1990 and 2024.[1] Marine-derived Chaetomium species have also proven to be a significant source of novel compounds, with 122 secondary metabolites described between 2001 and 2021.[4][5] This remarkable chemical diversity underscores the potential of this fungal genus as a reservoir for novel bioactive molecules.

Biological Activities of Chaetomium-Derived Metabolites

Metabolites from Chaetomium exhibit a broad range of biological activities, making them attractive candidates for therapeutic development. These activities include potent cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][6]

Cytotoxic and Anticancer Activity

A significant number of Chaetomium-derived compounds have demonstrated notable cytotoxicity against various cancer cell lines.[7][8] The chaetoglobosins, a prominent class of cytochalasans, are particularly well-known for their anticancer potential.[4] The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, leading to apoptosis and cell cycle arrest.[9]

Table 1: Cytotoxic Activity of Selected Chaetomium-Derived Metabolites

| Compound | Metabolite Class | Cancer Cell Line | IC50 Value | Reference(s) |

| Chaetoglobosin A | Cytochalasan | HL60 (human promyelocytic leukemia) | 4.65 µmol/L | [1] |

| SMMC7721 (human hepatocarcinoma) | 5.32 µmol/L | [1] | ||

| A549 (human lung carcinoma) | 8.73 µmol/L | [1] | ||

| HCT116 (human colon cancer) | 3.15 µM | [6] | ||

| Chaetoglobosin C | Cytochalasan | A-549 cell line | 2.55 μM | [10] |

| Chaetoglobosin V | Cytochalasan | KB (human oral cancer) | 18-30 µg/mL | [5] |

| K562 (human leukemia) | 18-30 µg/mL | [5] | ||

| MCF-7 (human breast cancer) | 18-30 µg/mL | [5] | ||

| HepG2 (human liver cancer) | 18-30 µg/mL | [5] | ||

| Chaetoglobosin W | Cytochalasan | KB (human oral cancer) | 18-30 µg/mL | [5] |

| K562 (human leukemia) | 18-30 µg/mL | [5] | ||

| MCF-7 (human breast cancer) | 18-30 µg/mL | [5] | ||

| HepG2 (human liver cancer) | 18-30 µg/mL | [5] | ||

| Demethylchaetocochin C | Epipolythiodioxopiperazine | MCF-7 (human breast cancer) | 4.5 to 65.0 μM | [4] |

| MDA-MB-231 (human breast cancer) | 4.5 to 65.0 μM | [4] | ||

| H460 (human lung cancer) | 4.5 to 65.0 μM | [4] | ||

| HCT-8 (human colon cancer) | 4.5 to 65.0 μM | [4] | ||

| Chaetoperazine A | Epipolythiodioxopiperazine | MCF-7 (human breast cancer) | 4.5 to 65.0 μM | [4] |

| MDA-MB-231 (human breast cancer) | 4.5 to 65.0 μM | [4] | ||

| H460 (human lung cancer) | 4.5 to 65.0 μM | [4] | ||

| HCT-8 (human colon cancer) | 4.5 to 65.0 μM | [4] | ||

| Chaetomugilide A | Azaphilone alkaloid | HePG2 (human liver carcinoma) | 1.7 µM | [7] |

| Chaetomugilin I | Azaphilone | RAW 264.7 (murine macrophage) | 0.9 µM | [7] |

| Rotiorinol A | Azaphilone | Candida albicans | 10.5 µg/mL | [7] |

| Rotiorinol C | Azaphilone | Candida albicans | 16.7 µg/mL | [7] |

| Isochromophilonol | Azaphilone | NCI-H187 (human small cell lung cancer) | 27.18 µg/mL | [7] |

Antimicrobial Activity